5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine
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Overview
Description
5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a cyclopropyl group and a methyl group, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methyl-3-mercapto-1,2,4-triazole with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced triazoles, and various substituted triazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: Similar in structure but contains a thiol group instead of an amine.
5-amino-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of a cyclopropyl and methyl group.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A fused heterocyclic compound with different pharmacological properties
Uniqueness
5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10N4 |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4/c1-10-5(4-2-3-4)8-9-6(10)7/h4H,2-3H2,1H3,(H2,7,9) |
InChI Key |
UJXPULILOQDDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1N)C2CC2 |
Origin of Product |
United States |
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